molecular formula C25H20N2O2 B5954911 N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B5954911
M. Wt: 380.4 g/mol
InChI Key: ZSTNGRUEOGHSPG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-phenylquinoline-4-carboxamide
  • N-(4-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide
  • N-(4-acetylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both acetyl and methyl groups on the phenyl rings can enhance its interaction with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-16-6-5-7-19(14-16)24-15-22(21-8-3-4-9-23(21)27-24)25(29)26-20-12-10-18(11-13-20)17(2)28/h3-15H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTNGRUEOGHSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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